N-(cyanomethyl)-2-{[5-(cyclopropylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide
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Overview
Description
N-(cyanomethyl)-2-{[5-(cyclopropylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide is a complex organic compound featuring a thiadiazole ring, a cyclopropylamino group, and a cyanomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyanomethyl)-2-{[5-(cyclopropylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide under basic conditions, followed by cyclization with an appropriate electrophile.
Introduction of the Cyclopropylamino Group: The cyclopropylamino group can be introduced via nucleophilic substitution reactions, where a cyclopropylamine reacts with a suitable leaving group on the thiadiazole ring.
Attachment of the Cyanomethyl Group: The cyanomethyl group can be introduced through a nucleophilic substitution reaction using cyanomethyl chloride or a similar reagent.
Final Coupling: The final step involves coupling the intermediate with acetamide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the use of catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the nitrile group, converting it to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the sulfur atom in the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or neutral conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, reduced nitriles.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(cyanomethyl)-2-{[5-(cyclopropylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development, particularly in the areas of antimicrobial and anticancer research.
Industry
In the industrial sector, this compound may be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics. It could also be explored for use in agricultural chemistry as a potential pesticide or herbicide.
Mechanism of Action
The mechanism by which N-(cyanomethyl)-2-{[5-(cyclopropylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity or modulating their function. The thiadiazole ring and the cyanomethyl group are likely involved in key interactions with the molecular targets, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-(cyanomethyl)-2-{[5-(methylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide
- N-(cyanomethyl)-2-{[5-(ethylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide
- N-(cyanomethyl)-2-{[5-(propylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide
Uniqueness
Compared to its analogs, N-(cyanomethyl)-2-{[5-(cyclopropylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide is unique due to the presence of the cyclopropylamino group. This group can impart different steric and electronic properties, potentially leading to distinct biological activities and chemical reactivity. The cyclopropyl ring is known for its rigidity and strain, which can influence the compound’s interaction with biological targets and its overall stability.
This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-(cyanomethyl)-2-[[5-(cyclopropylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5OS2/c10-3-4-11-7(15)5-16-9-14-13-8(17-9)12-6-1-2-6/h6H,1-2,4-5H2,(H,11,15)(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXFMFDSQUZAEOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=NN=C(S2)SCC(=O)NCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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